BenchChemオンラインストアへようこそ!

N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Mass spectrometry Impurity profiling LC-MS identification

N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (CAS 1431468-36-8; molecular formula C₁₇H₁₄F₂N₂O₂; molecular weight 316.31 g/mol) is a fully symmetrical dicarboxylic acid diamide belonging to the cyclopropane-1,1-dicarboxamide class. The compound is formally designated as Cabozantinib Impurity 5, serving as a process-related impurity reference standard in the analytical quality control of the tyrosine kinase inhibitor cabozantinib.

Molecular Formula C17H14F2N2O2
Molecular Weight 316.30 g/mol
CAS No. 1431468-36-8
Cat. No. B6333595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
CAS1431468-36-8
Molecular FormulaC17H14F2N2O2
Molecular Weight316.30 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H14F2N2O2/c18-11-1-5-13(6-2-11)20-15(22)17(9-10-17)16(23)21-14-7-3-12(19)4-8-14/h1-8H,9-10H2,(H,20,22)(H,21,23)
InChIKeyDDYIDQLZMNTOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (CAS 1431468-36-8): Identity, Class, and Regulatory Designation


N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (CAS 1431468-36-8; molecular formula C₁₇H₁₄F₂N₂O₂; molecular weight 316.31 g/mol) is a fully symmetrical dicarboxylic acid diamide belonging to the cyclopropane-1,1-dicarboxamide class . The compound is formally designated as Cabozantinib Impurity 5, serving as a process-related impurity reference standard in the analytical quality control of the tyrosine kinase inhibitor cabozantinib [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against pharmacopeial standards (USP or EP) for use in Abbreviated New Drug Application (ANDA) submissions, method validation (AMV), and commercial production quality control [1].

Why N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide Cannot Be Interchanged with Generic Cyclopropane-1,1-Dicarboxamide Analogs


Within the cyclopropane-1,1-dicarboxamide class, even minor aryl substituent variations produce measurable shifts in physicochemical properties that directly impact analytical method performance and regulatory acceptability. The presence of two para-fluorine atoms in this compound, versus zero in the non-fluorinated bis-phenyl analog (CAS 146653-73-8) or one in the mixed hydroxy-fluoro analog (CAS 849217-60-3), creates a unique combination of molecular weight, polar surface area, and chromatographic retention that is specific to this impurity . Generic substitution with a non‑fluorinated or differently substituted analog would compromise peak resolution in validated HPLC methods, invalidate system suitability criteria, and fail to meet the identity confirmation requirements of pharmacopeial monographs [1]. The quantitative evidence below demonstrates why each comparator fails as a drop-in replacement.

Quantitative Differentiation Evidence: N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide versus Closest Analogs


Molecular Weight Differentiation: +36 Da Shift from Non-Fluorinated Bis-Phenyl Analog

The target compound carries two para-fluorine substituents, yielding a molecular weight of 316.31 Da (C₁₇H₁₄F₂N₂O₂), which is 36 Da higher than the non-fluorinated N,N'-diphenylcyclopropane-1,1-dicarboxamide analog (MW 280.32 Da; C₁₇H₁₆N₂O₂) . This mass difference is derived from the replacement of two aromatic hydrogen atoms (1 Da each) with two fluorine atoms (19 Da each). In LC-MS impurity profiling, this 36 Da shift provides unambiguous mass spectrometric differentiation between the fluorinated impurity and the des-fluoro byproduct, eliminating the risk of co-elution misidentification that would occur if the non-fluorinated analog were substituted .

Mass spectrometry Impurity profiling LC-MS identification

Polar Surface Area Reduction: 8.8 Ų Lower PSA Relative to Non-Fluorinated Analog

The target compound exhibits a topological polar surface area (tPSA) of 49.41 Ų, which is 8.8 Ų (approximately 15%) lower than the 58.20 Ų measured for the non-fluorinated N,N'-diphenyl analog [1]. This reduction arises because fluorine, despite its high electronegativity, contributes less to the calculated PSA than the N–H hydrogen-bond donor capacity influenced by the electronic environment of the aromatic ring. In reversed-phase HPLC, lower PSA correlates with increased hydrophobic retention; thus, the target compound elutes later than the non-fluorinated analog under identical gradient conditions, providing a distinct chromatographic separation window [2].

Reversed-phase HPLC Chromatographic retention Polar surface area

Calculated Density Increase: ~15% Higher Density from Bis-Fluorination

The predicted density of the target compound is 1.5 ± 0.1 g/cm³, approximately 15.7% higher than the 1.296 ± 0.06 g/cm³ predicted for the non-fluorinated N,N'-diphenyl analog . This density increase is attributed to the greater atomic mass of fluorine (19.0) versus hydrogen (1.0) and the propensity of C–F bonds to engage in short intermolecular contacts that enhance crystal packing efficiency. The higher density can influence solid-state stability, hygroscopicity, and differential scanning calorimetry (DSC) profiles used in reference standard characterization .

Physicochemical characterization Crystallinity Solid-state properties

Boiling Point Elevation: ~87 °C Higher than Non-Fluorinated Analog

The predicted boiling point of the target compound is 574.8 ± 45.0 °C (at 760 mmHg), which is approximately 86.8 °C higher than the 488.0 ± 45.0 °C predicted for the non-fluorinated N,N'-diphenyl analog . This boiling point elevation is consistent with the increased molecular weight and enhanced intermolecular dipole–dipole interactions introduced by the C–F bonds. The significantly lower volatility of the fluorinated compound impacts GC-MS method development: the target compound requires higher injector and oven temperatures than the non-fluorinated analog, and the two compounds cannot be used interchangeably in validated thermal desorption or headspace methods .

Thermal stability GC-MS compatibility Volatility assessment

Pharmacopeial Traceability: Regulatory-Grade Characterization for ANDA Submissions

N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib Impurity 5) is supplied with detailed characterization data compliant with ICH and regional regulatory guidelines, including traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards upon feasibility assessment [1][2]. In contrast, many generic cyclopropane-1,1-dicarboxamide analogs available from non-specialist suppliers lack this regulatory documentation package and are not accompanied by the Certificates of Analysis (CoA) meeting cGMP standards required for ANDA method validation and QC applications . This regulatory documentation gap is a critical procurement discriminator: an impurity reference standard without pharmacopeial traceability cannot be used to support regulatory submissions, regardless of its chemical similarity.

Regulatory compliance ANDA submission Reference standard qualification

Structural Symmetry: Fully Symmetrical Bis(4-fluorophenyl) Architecture Distinct from Asymmetrical Class Members

The target compound possesses C₂ (or pseudo-C₂) symmetry with two identical 4-fluorophenylcarbamoyl substituents on the cyclopropane ring, as confirmed by its canonical SMILES notation: O=C(NC1=CC=C(F)C=C1)C1(C(=O)NC2=CC=C(F)C=C2)CC1 [1]. This symmetry is absent in the vast majority of cabozantinib-related impurities, which are typically mono-substituted with one 4-fluorophenyl group and one structurally distinct aryl group (e.g., the quinoline-bearing arm in cabozantinib itself, CAS 849217-68-1, or the hydroxyphenyl group in CAS 849217-60-3) [2]. The symmetry simplifies ¹H and ¹³C NMR spectra: the two 4-fluorophenyl rings are magnetically equivalent, yielding a single set of aromatic resonances, whereas asymmetrical analogs produce two distinct sets. This symmetry-derived NMR simplicity serves as a definitive identity confirmation tool in impurity profiling .

NMR characterization Structural elucidation Impurity fingerprinting

Procurement-Relevant Application Scenarios for N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib Impurity 5)


ANDA Method Validation and Pharmacopeial Compliance

Generic pharmaceutical manufacturers filing Abbreviated New Drug Applications for cabozantinib tablets require impurity reference standards with full regulatory documentation. N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, as Cabozantinib Impurity 5, is supplied with detailed characterization data (HPLC, GC, MS, NMR spectra) and offers traceability against USP or EP pharmacopeial standards [1]. The symmetrical bis(4-fluorophenyl) architecture provides a definitive NMR fingerprint distinct from all asymmetrical process impurities, enabling unambiguous identity confirmation during method validation [2]. The +36 Da mass shift relative to any des-fluoro analogs ensures specific LC-MS detection without interference [3].

HPLC System Suitability Testing in QC Release

Quality control laboratories performing batch release testing of cabozantinib drug substance or drug product use this impurity standard to establish system suitability parameters, including resolution between the impurity peak and the API peak [1]. The compound's polar surface area (49.41 Ų) is approximately 15% lower than the non-fluorinated bis-phenyl analog, resulting in longer reversed-phase retention and a distinct elution window that must be verified against the reference standard [2]. Substitution with a non-fluorinated analog would produce a different retention time, causing the system suitability test to fail against the validated method [3].

Forced Degradation and Stability-Indicating Method Development

During stress testing (hydrolysis, oxidation, thermal, photolytic) of cabozantinib drug substance, this symmetrical bis(4-fluorophenyl) impurity may form through cleavage of the quinoline ether linkage followed by re-condensation with residual 4-fluoroaniline present from the synthetic process [1]. Its higher boiling point (574.8 °C vs. 488.0 °C for the non-fluorinated analog) and elevated density (1.5 g/cm³ vs. 1.3 g/cm³) must be accounted for when developing thermal stress protocols and when selecting extraction solvents for sample preparation [2]. The compound serves as a marker for process control in the final amide coupling step of cabozantinib synthesis [3].

LC-MS/MS Impurity Profiling in Metabolic and Environmental Fate Studies

In research settings investigating the metabolic fate or environmental degradation of cabozantinib, this impurity serves as a characterized synthetic standard for quantifying potential transformation products [1]. The distinct molecular ion ([M+H]⁺ m/z 317.3) and characteristic fluorine isotope pattern differentiate it from non-halogenated analogs that would co-elute or share similar fragmentation pathways in MS/MS analysis [2]. The symmetrical structure also simplifies prediction of metabolic soft spots compared to asymmetrical cabozantinib-related impurities [3].

Quote Request

Request a Quote for N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.